molecular formula C7H10O4 B13977482 2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)- CAS No. 133644-77-6

2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-

Cat. No.: B13977482
CAS No.: 133644-77-6
M. Wt: 158.15 g/mol
InChI Key: GDDJOYKPVHIRLU-UHFFFAOYSA-N
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Description

(5-oxooxolan-3-yl)methyl acetate, also known as 2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . This compound is characterized by its furanone ring structure, which is a five-membered lactone ring with an acetate group attached to it. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-oxooxolan-3-yl)methyl acetate typically involves the esterification of (5-oxooxolan-3-yl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of (5-oxooxolan-3-yl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-oxooxolan-3-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-oxooxolan-3-yl)methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-oxooxolan-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins, altering their function and activity .

Comparison with Similar Compounds

    Oxetanes: These compounds also contain a four-membered ring structure but differ in their reactivity and applications.

    Oxazoles: These heterocyclic compounds have a five-membered ring with one oxygen and one nitrogen atom.

Uniqueness: (5-oxooxolan-3-yl)methyl acetate stands out due to its unique furanone ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

133644-77-6

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(5-oxooxolan-3-yl)methyl acetate

InChI

InChI=1S/C7H10O4/c1-5(8)10-3-6-2-7(9)11-4-6/h6H,2-4H2,1H3

InChI Key

GDDJOYKPVHIRLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CC(=O)OC1

Origin of Product

United States

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